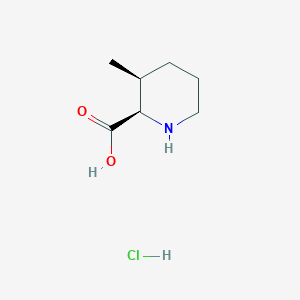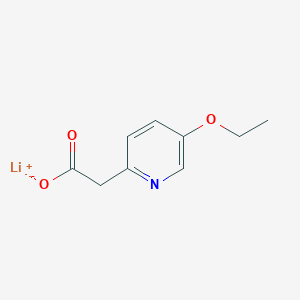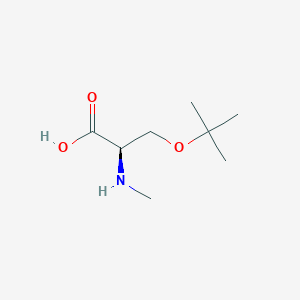
H-D-MeSer(tBu)-OH
Vue d'ensemble
Description
H-D-MeSer(tBu)-OH is a modified amino acid that has gained significant attention in scientific research. It is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolic processes. H-D-MeSer(tBu)-OH is a stable and versatile molecule that has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Applications in Chemical Kinetics and Reaction Mechanisms
H-D-MeSer(tBu)-OH, as a component of various chemical systems, has been studied for its role in reaction mechanisms and kinetics. For instance, the reaction of hydroxyl radicals (OH) with molecular hydrogen (H2) was studied in the context of understanding the kinetics behind such reactions. This research is crucial for comprehending various chemical processes and mechanisms, particularly those involving hydroxyl radicals and their reactions with other molecules like H2. The accurate measurement of reaction rate constants and understanding of the underlying kinetics provides foundational knowledge for broader applications in chemistry and related fields (Lam, Davidson, & Hanson, 2013).
Applications in Electrochemical Interfaces and Energy Production
H-D-MeSer(tBu)-OH's relevance extends to the field of electrochemistry, particularly in the development and understanding of electrochemical interfaces. Research in this area is pivotal for advancing technologies that harness reliable, affordable, and environmentally friendly energy. Insights into the synergy between covalent and non-covalent interactions at solid-liquid interfaces pave the way for designing efficient catalysts and enhancing the performance of devices like electrolysers and fuel cells. This research is instrumental in propelling innovations for water-based energy conversion and storage systems, contributing to sustainable energy solutions (Stamenkovic, Strmcnik, Lopes, & Markovic, 2016).
Applications in Hydrogen Production Technologies
The compound's utility is also evident in hydrogen production, specifically within microbial electrolysis cells (MECs). MECs represent a promising approach for energy harvesting from wastewater, and the kinetic barriers toward proton reduction necessitate the use of catalysts like Ni(OH)2 films, derived from H-D-MeSer(tBu)-OH related compounds, to drive hydrogen formation efficiently. Such research is essential for developing cost-effective alternatives to conventional catalysts and enhancing the rates of hydrogen production, thereby contributing to sustainable and renewable energy sources (Qin et al., 2016).
Propriétés
IUPAC Name |
(2R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSMSCPUUWYDX-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-MeSer(tBu)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



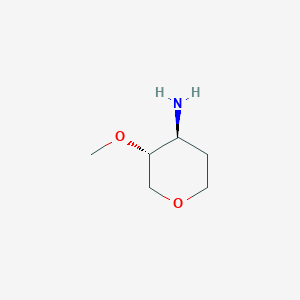

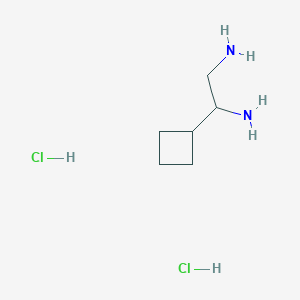


![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)

